Pyrazole and thiophene derivative 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole and thiophene derivative 4 is a compound that combines the structural features of both pyrazole and thiophene rings. Pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms, while thiophene is a sulfur-containing five-membered ring. The combination of these two rings in a single molecule imparts unique chemical and biological properties, making it a subject of interest in various fields of research, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole and thiophene derivative 4 typically involves the reaction of thiophene derivatives with pyrazole precursors. One common method is the cyclization of thiophene carboxylates with hydrazine derivatives under acidic or basic conditions. The reaction can be catalyzed by various agents, including transition metals and organic catalysts .
Industrial Production Methods
Industrial production of pyrazole and thiophene derivatives often employs scalable methods such as microwave-assisted synthesis and continuous flow chemistry. These methods offer advantages in terms of reaction speed, yield, and environmental sustainability. For example, microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
Pyrazole and thiophene derivative 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include carboxylic acids, reduced pyrazole-thiophene derivatives, and various substituted derivatives with functional groups like halogens, amines, and hydroxyl groups .
Scientific Research Applications
Pyrazole and thiophene derivative 4 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of pyrazole and thiophene derivative 4 involves its interaction with specific molecular targets. In medicinal applications, it acts as an inhibitor of enzymes such as epidermal growth factor receptor and vascular endothelial growth factor receptor. The compound binds to the active sites of these enzymes, blocking their activity and thereby inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone share the pyrazole ring structure and exhibit similar biological activities.
Thiophene derivatives: Compounds like 2-acetylthiophene share the thiophene ring structure and are used in similar applications
Uniqueness
Pyrazole and thiophene derivative 4 is unique due to the combination of both pyrazole and thiophene rings in a single molecule. This dual-ring structure imparts a unique set of chemical and biological properties, making it more versatile compared to compounds containing only one of these rings. Its ability to act as a dual inhibitor of epidermal growth factor receptor and vascular endothelial growth factor receptor further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C18H16N2O5S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-morpholin-4-ylthieno[2,3-e][1,3]oxazin-4-one |
InChI |
InChI=1S/C18H16N2O5S/c21-17-16-15(25-18(19-17)20-3-5-22-6-4-20)12(10-26-16)11-1-2-13-14(9-11)24-8-7-23-13/h1-2,9-10H,3-8H2 |
InChI Key |
RQLXBUCYHIVDGH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=O)C3=C(O2)C(=CS3)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.